molecular formula C7H6BrIO B2946463 2-Bromo-6-iodoanisole CAS No. 860584-68-5

2-Bromo-6-iodoanisole

Cat. No.: B2946463
CAS No.: 860584-68-5
M. Wt: 312.932
InChI Key: VVCVWPDMUFPVGA-UHFFFAOYSA-N
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Description

2-Bromo-6-iodoanisole, also known as 1-bromo-3-iodo-2-methoxybenzene, is an organic compound with the molecular formula C7H6BrIO. It is a halogenated anisole derivative, characterized by the presence of both bromine and iodine atoms attached to a methoxybenzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

2-Bromo-6-iodoanisole can be synthesized through various synthetic routes. One common method involves the bromination of 2-iodoanisole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the process .

Industrial production methods often involve large-scale bromination reactions, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

2-Bromo-6-iodoanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Cross-Coupling Reactions: This compound is frequently used as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

    Oxidation and Reduction Reactions: this compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Bromo-6-iodoanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodoanisole involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and iodine atoms in the compound can influence its reactivity and binding affinity to specific enzymes and receptors. For example, in the synthesis of GLP-1 agonists, this compound acts as a key intermediate that undergoes further chemical modifications to produce the active drug.

Comparison with Similar Compounds

2-Bromo-6-iodoanisole can be compared with other halogenated anisoles, such as:

    2-Bromoanisole: This compound has a similar structure but lacks the iodine atom.

    2-Iodoanisole: Similar to this compound, but with only an iodine atom.

    4-Bromoanisole: This compound has the bromine atom in the para position relative to the methoxy group.

The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-3-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCVWPDMUFPVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860584-68-5
Record name 2-Bromo-6-iodoanisole
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